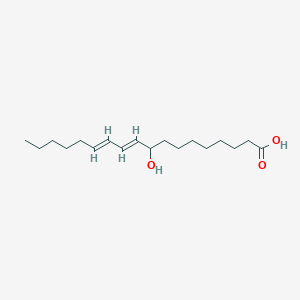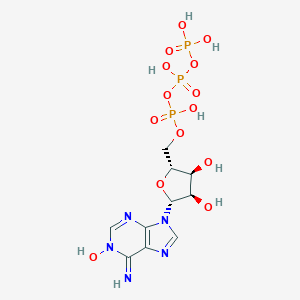
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine (BBPT) is a chemical compound that belongs to the triazine family. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. BBPT is a versatile molecule that can be used for the synthesis of various compounds and materials.
科学的研究の応用
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine has been extensively used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, including dyes, pigments, and polymers. This compound has also been used as a fluorescent probe for the detection of metal ions. It has been shown to have excellent sensitivity and selectivity towards various metal ions, including copper, mercury, and lead. This compound has also been used as a catalyst in various reactions, including the synthesis of benzimidazoles and benzoxazoles.
作用機序
The mechanism of action of 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine is not well understood. However, it is believed that this compound acts as a chelating agent, forming stable complexes with metal ions. The formation of these complexes leads to a change in the optical properties of this compound, resulting in fluorescence emission. The fluorescence emission can be used to detect the presence of metal ions in various samples.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to be non-toxic and non-carcinogenic. This compound has also been shown to have low acute toxicity in animal studies. Therefore, it is considered safe for use in various applications.
実験室実験の利点と制限
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine has several advantages for use in lab experiments. It is easy to synthesize and has high purity. It has excellent sensitivity and selectivity towards metal ions, making it an ideal fluorescent probe for the detection of metal ions. However, this compound has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. It also has poor stability in acidic conditions, limiting its use in acidic environments.
将来の方向性
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine has several potential future directions. It can be used as a fluorescent probe for the detection of metal ions in various samples, including environmental and biological samples. It can also be used as a catalyst in various reactions, including the synthesis of benzimidazoles and benzoxazoles. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
This compound is a versatile molecule that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It has been extensively used in scientific research for the synthesis of various compounds, as a fluorescent probe for the detection of metal ions, and as a catalyst in various reactions. This compound has several advantages, including high purity, excellent sensitivity and selectivity towards metal ions, and low toxicity. However, it also has some limitations, including poor solubility in water and poor stability in acidic conditions. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
合成法
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine can be synthesized using various methods. One of the most common methods is the reaction of benzoyl chloride with phenylhydrazine in the presence of sodium hydroxide. The resulting product is then reacted with cyanuric chloride to obtain this compound. Another method involves the reaction of benzoyl chloride with phenylhydrazine in the presence of triethylamine, followed by the reaction with cyanuric acid. The yield of this compound obtained using these methods is high, and the purity is also excellent.
特性
分子式 |
C23H17N5O2 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
N-(4-benzamido-6-phenyl-1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C23H17N5O2/c29-20(17-12-6-2-7-13-17)26-22-24-19(16-10-4-1-5-11-16)25-23(28-22)27-21(30)18-14-8-3-9-15-18/h1-15H,(H2,24,25,26,27,28,29,30) |
InChIキー |
JCMQSMMVDSLOOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)



![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
